Isovaleric Acid

Gastroenterology Smooth Muscle Pharmacology Branched-Chain Fatty Acids

Isovaleric acid (3-methylbutanoic acid) is a C5 branched-chain short-chain fatty acid offering unique functional advantages over straight-chain isomers. Its methyl branch fundamentally alters odor profile, reactivity, and biological activity — making it irreplaceable for: (i) colonic smooth muscle research via cAMP/PKA pathway; (ii) essential growth factor for fastidious rumen bacteria (e.g., Ruminococcus flavefaciens); (iii) key odor-active compound in flavor/fragrance formulations (threshold 0.0015 ppm); (iv) predictable synthetic reactivity governed by steric and polar effects distinct from valeric acid or 2-methylbutyric acid. Substitution with straight-chain analogs is not functionally equivalent.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 92634-50-9
Cat. No. B7760966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleric Acid
CAS92634-50-9
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)O
InChIInChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
InChIKeyGWYFCOCPABKNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN 24 PARTS WATER;  SOL IN ALCOHOL, ETHER, CHLOROFORM
In water, 4.07X10+4 mg/l at 20 °C
40.7 mg/mL
soluble in alcohol, ether and wate

Structure & Identifiers


Interactive Chemical Structure Model





Isovaleric Acid (CAS 503-74-2) Technical Profile for Procurement & Research


Isovaleric acid (3-methylbutanoic acid) is a C5 branched-chain short-chain fatty acid (BCFA) [1]. It is an isomer of valeric acid and a conjugate of isovalerate [2]. This colorless to pale yellow liquid has a characteristic rancid, cheese-like odor and is naturally found in various foods, including cheese, soy milk, and apple juice, and is also a constituent of the valerian plant (Valeriana officinalis) [3]. Isovaleric acid is a metabolite in the catabolism of the essential branched-chain amino acid leucine and is produced in the colon by bacterial fermentation [4]. As a volatile fatty acid, it plays a key role as a flavor constituent in fermented products and is a critical intermediate in various industrial applications, including flavors, fragrances, and pharmaceuticals .

Critical Differentiation: Why Isovaleric Acid Cannot Be Substituted with Generic Short-Chain Fatty Acids


Isovaleric acid exhibits distinct physicochemical and biological properties that preclude its simple substitution with other short-chain fatty acids (SCFAs). While it shares a five-carbon backbone with its straight-chain isomer, valeric acid, the presence of a methyl branch fundamentally alters its properties, including odor profile, reactivity, and biological activity [1]. Unlike straight-chain SCFAs like acetate, propionate, and butyrate, which are primarily carbohydrate fermentation products, isovaleric acid is a branched-chain fatty acid (BCFA) derived specifically from the bacterial fermentation of the amino acid leucine [2]. This unique origin and structure dictate its specific role in biological systems, as evidenced by differential effects on smooth muscle function, selective requirement by certain microorganisms, and distinct behavior in metabolic pathways [3]. Therefore, selecting isovaleric acid over its analogs is not a matter of interchangeability but of functional necessity driven by these quantifiable differences.

Quantitative Evidence for Isovaleric Acid Differentiation Against Key Comparators


Isovaleric Acid vs. Straight-Chain SCFAs on Colonic Smooth Muscle Contractility

Isovaleric acid (IVA) directly inhibits acetylcholine-induced contraction of murine colonic smooth muscle in a concentration-dependent manner, a functional effect not observed with the straight-chain short-chain fatty acids acetate, propionate, or butyrate [1]. This demonstrates a distinct biological activity for the branched-chain compound.

Gastroenterology Smooth Muscle Pharmacology Branched-Chain Fatty Acids

Isovaleric Acid vs. 2-Methylbutyric Acid & Isobutyric Acid on Rumen Bacterial Growth

A direct head-to-head comparison of branched-chain fatty acids revealed starkly different requirements for the growth of various cellulolytic rumen bacteria. For Ruminococcus flavefaciens strain C1a, optimal growth required all three branched-chain acids, but the role of isovaleric acid was specific and unique, primarily influencing the rate of maximal growth [1].

Ruminant Nutrition Microbiology Cellulolytic Bacteria

Isovaleric Acid Reactivity: Hydrogen-Isotope Exchange Rate Constant vs. Valeric Acid Isomers

The reactivity of valeric acid and its isomers, including isovaleric acid, was quantified through hydrogen-isotope exchange reaction kinetics. The rate constants show a clear temperature-dependent order of reactivity, placing isovaleric acid between straight-chain valeric acid and the more branched 2-methylbutyric and pivalic acids [1].

Chemical Kinetics Isomer Reactivity Physical Chemistry

Isovaleric Acid Odor Threshold vs. Valeric Acid

The olfactory impact of isovaleric acid is significantly more potent than that of its straight-chain isomer, valeric acid. Isovaleric acid has a reported odor threshold as low as 0.0015 ppm, characterized by a pungent, sweaty, cheese-like aroma, making it a key odorant in many foods and a potential marker for spoilage [1]. This low threshold is a key differentiator from valeric acid.

Flavor Chemistry Sensory Analysis Volatile Organic Compounds

Isovaleric Acid as a Plant Growth Inhibitor vs. Other Bacterial VOCs

Among the complex mixture of bacterial volatile organic compounds (BVOCs) released by soil microbes, isovaleric acid was specifically identified through bioassay-guided purification as a compound that exhibits inhibitory growth activity towards Arabidopsis seedlings [1].

Plant Biology Microbial Ecology Volatile Organic Compounds

Isovaleric Acid in Dairy Nutrition: Differential Requirement vs. 2-Methylbutyrate and Isobutyrate

In the context of dairy cow nutrition, the need for supplementing specific isoacids varies. A review of the literature indicates that due to the high concentration of its precursor, leucine, in corn protein, isovalerate is less likely to be a limiting nutrient compared to 2-methylbutyrate and isobutyrate [1].

Dairy Science Ruminant Nutrition Volatile Fatty Acids

Optimal Application Scenarios for Isovaleric Acid Based on Differentiating Evidence


Investigating Colonic Smooth Muscle Physiology and Motility Disorders

Isovaleric acid is uniquely suited as a research tool for studying colonic smooth muscle function. As demonstrated by its direct, concentration-dependent relaxation of colonic smooth muscle via the cAMP/PKA pathway [1], it provides a specific molecular probe that is not mimicked by the more common straight-chain SCFAs. Researchers studying the impact of microbial metabolites on gut motility, irritable bowel syndrome (IBS), or the physiology of peristalsis can use isovaleric acid to isolate and study this specific BCFA-mediated signaling pathway, a role for which generic SCFAs like butyrate are not appropriate.

Defined Media Formulation for Cellulolytic Rumen Bacteria

For microbiologists working with fastidious rumen bacteria, particularly strains of Ruminococcus flavefaciens (e.g., strain C1a), isovaleric acid is an essential, non-substitutable medium component for achieving optimal growth rates [1]. A generic mixture of volatile fatty acids may not suffice, as the specific requirement for isovaleric acid, often in combination with other BCFAs, is crucial for maximal growth. This evidence directs its use in the preparation of defined media for precise, reproducible cultivation of these important cellulolytic organisms.

Precision Flavor Formulation and Authentic 'Brett' Character in Fermented Beverages

Isovaleric acid's extremely low odor threshold (as low as 0.0015 ppm) and characteristic 'cheesy,' 'rancid,' and 'sweaty' notes make it an indispensable compound for flavor and fragrance applications [1]. It is specifically identified as the key odor-active compound responsible for the 'Brett' flavor in wine and is a main volatile flavor constituent of Swiss cheese and beer [2]. For formulators, substituting isovaleric acid with its straight-chain isomer, valeric acid, would result in a vastly different and less potent sensory profile, failing to deliver the intended aromatic impact.

Chemical Synthesis Requiring a Branched C5 Carboxylic Acid with Defined Reactivity

In synthetic chemistry, the choice of a C5 carboxylic acid isomer significantly impacts reaction kinetics and yields. Evidence from hydrogen-isotope exchange studies quantifies the relative reactivity of isovaleric acid between valeric acid and 2-methylbutyric acid [1]. This data allows chemists to make informed decisions when selecting a starting material or intermediate. If a reaction pathway is sensitive to steric hindrance or polar effects, the unique reactivity profile of isovaleric acid, which is dictated by its methyl branch, makes it the preferred and predictable choice over other isomers, ensuring better process control and outcome.

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